

Voxilaprevir: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Voxilaprevir

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This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of **voxilaprevir** (formerly GS-9857), a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. **Voxilaprevir** is a key component of the fixed-dose combination antiviral medication Vosevi®, used for the treatment of chronic HCV infection.^{[1][2][3]}

Discovery and Rationale

The discovery of **voxilaprevir** was driven by the need for a pan-genotypic HCV NS3/4A protease inhibitor with an improved safety profile, particularly concerning hepatotoxicity observed with earlier-generation protease inhibitors.^{[1][4]} The research aimed to identify a compound with broad activity across all HCV genotypes, including those with resistance-associated substitutions, and minimized risk of alanine transaminase (ALT) elevations.^{[1][4]} Key discovery efforts focused on enhancing the metabolic stability of the molecule and reducing the formation of protein adducts, which were found to correlate with clinical ALT elevation.^[4] Through structural modifications, researchers successfully developed **voxilaprevir**, which demonstrated potent, pan-genotypic antiviral activity in preclinical studies and, subsequently, a favorable safety profile in clinical trials.^{[1][4]}

Mechanism of Action

Voxilaprevir is a direct-acting antiviral (DAA) that targets the HCV NS3/4A serine protease.[2][5][6] The NS3/4A protease is essential for the replication of the hepatitis C virus.[2][5] After the viral RNA is translated into a single large polyprotein, the NS3/4A protease is responsible for cleaving this polyprotein at specific sites to release the mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2][5] These mature proteins are critical components of the viral replication complex.[2][5] **Voxilaprevir** is a reversible, noncovalent inhibitor that binds to the active site of the NS3/4A protease, thereby blocking its enzymatic activity.[5] This inhibition of polyprotein processing prevents the formation of the viral replication complex and ultimately suppresses HCV replication.[2][5]

Data Presentation

In Vitro Activity of Voxilaprevir

Parameter	Genotype 1b	Genotype 3a	Genotypes 1-6 (Replicon EC50)
Ki (nM)	0.038	0.066	-
EC50 (nM)	-	-	0.2 - 6.6

Ki represents the inhibition constant against the NS3 protease. EC50 is the half-maximal effective concentration in HCV replicon assays.

Preclinical Pharmacokinetics of Voxilaprevir

Species	Oral Bioavailability (%)	Systemic Clearance (L/h/kg)	Plasma Protein Binding (%)
Rat	83	0.19 - 0.81	>99
Dog	27	0.19 - 0.81	>99
Monkey	7.4	0.19 - 0.81	>99
Human	-	-	>99

Clinical Efficacy of Voxilaprevir (in Vosevi®)

Clinical Trial	Patient Population	Treatment Duration	Sustained Virologic Response (SVR12) Rate
POLARIS-1	Genotypes 1-6, previously treated with an NS5A inhibitor	12 weeks	96%
POLARIS-4	Genotypes 1, 2, or 3, previously treated with a DAA regimen that did not include an NS5A inhibitor	12 weeks	98%

SVR12 is defined as having an undetectable level of HCV RNA 12 weeks after the completion of treatment.

Experimental Protocols

Synthesis of Voxilaprevir

The synthesis of **voxilaprevir** is a multi-step process involving the preparation of key intermediates followed by their coupling and macrocyclization. The detailed procedures are outlined in patents filed by Gilead Sciences.^[7] A generalized synthetic scheme involves the synthesis of the P2-P4 macrocycle and the P1-P1' fragment, followed by a final coupling reaction.

Synthesis of Key Intermediates: The synthesis of the various fragments of **voxilaprevir** involves standard organic chemistry transformations. For example, the synthesis of an antiviral N-(3-ethyl)prolyl-1-aminocyclopropanecarboxylic acid peptide and routes to its difluoromethylaminocyclopropanecarboxylic acid intermediate are described in US patent 20150175626.^[7] The preparation of N-(3-alkyl- and 3-carbocyclyl)prolyl-1-aminocyclopropanecarboxylic acid peptides as inhibitors of hepatitis C virus is detailed in patent WO 2014008285.^[7]

Final Coupling and Macrocyclization: The final steps of the synthesis involve the coupling of the pre-synthesized fragments to assemble the linear precursor, followed by an intramolecular

reaction to form the macrocyclic structure.[8]

A detailed, step-by-step protocol is beyond the scope of this summary but can be found in the referenced patents for researchers with a need for this specific information.

HCV NS3/4A Protease Assay (FRET-based)

This assay is used to determine the inhibitory activity of compounds like **voxilaprevir** against the HCV NS3/4A protease.

- Principle: The assay utilizes a synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer - FRET). In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.
- Materials:
 - Recombinant HCV NS3/4A protease
 - FRET peptide substrate
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with cofactors)
 - Test compound (**voxilaprevir**) and controls
 - Microplate reader capable of fluorescence detection
- Procedure:
 - The test compound is serially diluted and added to the wells of a microplate.
 - Recombinant NS3/4A protease is added to the wells and pre-incubated with the compound.
 - The FRET peptide substrate is added to initiate the reaction.
 - The increase in fluorescence is monitored over time using a microplate reader.

- **Data Analysis:** The rate of the reaction is determined from the slope of the fluorescence signal over time. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

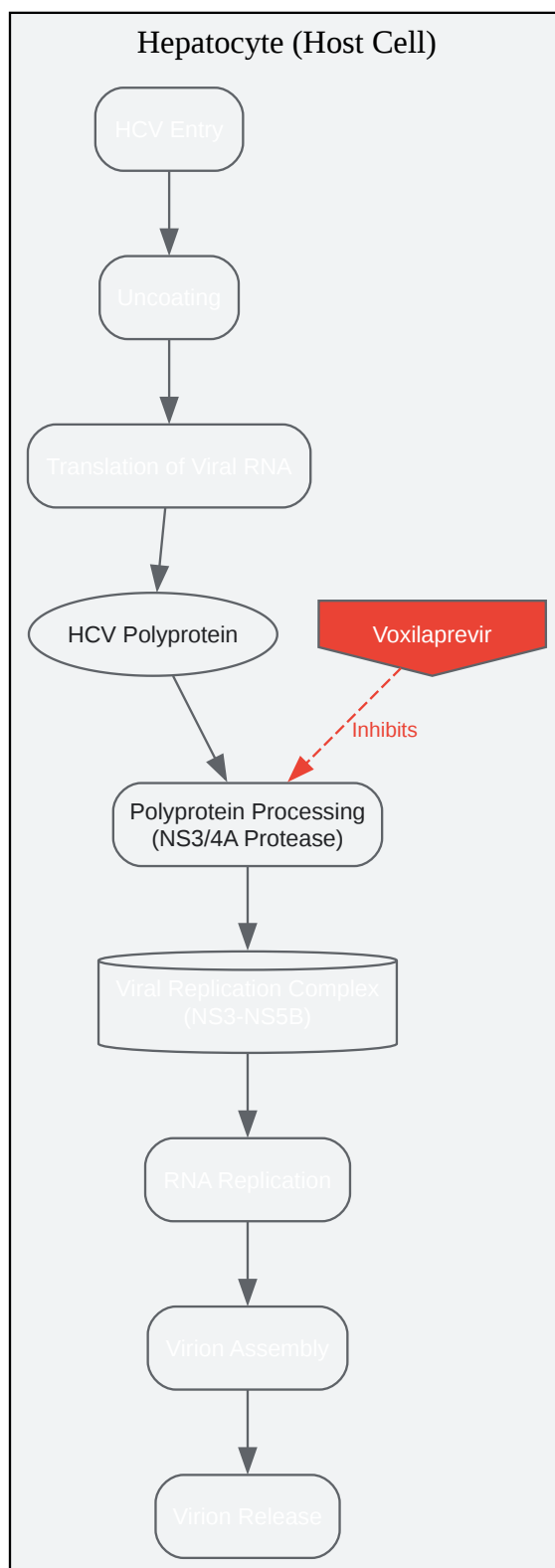
HCV Replicon Assay

This cell-based assay is used to evaluate the antiviral activity of compounds against HCV replication in a cellular context.

- **Principle:** Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV replicon. This replicon is an RNA molecule that can replicate autonomously within the cells and often contains a reporter gene, such as luciferase. The level of reporter gene expression is directly proportional to the level of HCV RNA replication.
- **Materials:**
 - Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)
 - Cell culture medium and reagents
 - Test compound (**voxilaprevir**) and controls
 - Luciferase assay reagent
 - Luminometer
- **Procedure:**
 - The replicon-containing cells are seeded into microplates.
 - The test compound is serially diluted and added to the cells.
 - The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the effect of the compound to take place.
 - The cells are then lysed, and the luciferase assay reagent is added.

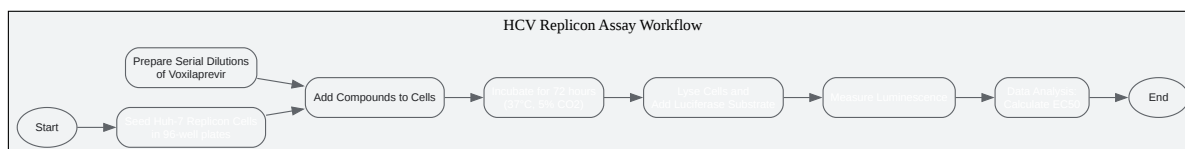
- The luminescence signal is measured using a luminometer.
- Data Analysis: The EC50 value (the concentration of the compound that reduces the replicon-driven reporter signal by 50%) is calculated by plotting the luminescence signal against the compound concentrations and fitting the data to a dose-response curve. A parallel cytotoxicity assay is often performed to ensure that the observed reduction in replicon activity is not due to general toxicity of the compound to the host cells.

Visualizations



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Caption: HCV Replication Cycle and Mechanism of Action of **Voxilaprevir**.



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Caption: Experimental Workflow for an HCV Replicon Assay.

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